An In-depth Technical Guide to 4-Fluoro-7-nitro-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Fluoro-7-nitro-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-fluoro-7-nitro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The document details its synthesis, spectroscopic characterization, reactivity, and notable applications, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidation of critical data and methodologies to facilitate its effective use in synthetic chemistry and pharmaceutical research.
Introduction
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1][2] The indazole scaffold, a fusion of a benzene and a pyrazole ring, is a bioisostere of indole and is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Among the various substituted indazoles, 4-fluoro-7-nitro-1H-indazole has emerged as a particularly valuable intermediate.[3]
The strategic placement of a fluorine atom at the 4-position and a nitro group at the 7-position imparts unique chemical properties and reactivity to the indazole core. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with target proteins, while the nitro group serves as a versatile synthetic handle for further functionalization, often being a precursor to an amino group.[3][4] This guide will delve into the core chemical properties of this important molecule.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-fluoro-7-nitro-1H-indazole is fundamental for its application in research and development.
General Properties
The general physicochemical properties of 4-fluoro-7-nitro-1H-indazole are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 866144-02-7 | [1][2][5] |
| Molecular Formula | C₇H₄FN₃O₂ | [2][5] |
| Molecular Weight | 181.12 g/mol | [2] |
| Appearance | Pale brown solid | [6] |
| Melting Point | 190-192 °C | [2][6] |
| Boiling Point | 389.9 ± 22.0 °C at 760 mmHg | [2] |
| Storage | 2-8°C, sealed, dry | [2][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-fluoro-7-nitro-1H-indazole.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule. The expected chemical shifts for 4-fluoro-7-nitro-1H-indazole in DMSO-d₆ are detailed below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.4 | s | |
| H-5 | ~7.9 | dd | J(H-F) ≈ 10, J(H-H) ≈ 8 |
| H-6 | ~7.4 | t | J(H-H) ≈ 8 |
| NH | ~14.0 | br s |
Note: These are predicted values based on known substituent effects and data from similar compounds. Experimental data should be used for confirmation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~120 |
| C-4 | ~155 (d, ¹J(C-F) ≈ 250 Hz) |
| C-5 | ~115 (d, ²J(C-F) ≈ 20 Hz) |
| C-6 | ~125 |
| C-7 | ~140 |
| C-7a | ~130 |
Note: These are predicted values. The carbon attached to the fluorine (C-4) will exhibit a large coupling constant.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 4-fluoro-7-nitro-1H-indazole are:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch |
| ~1530, ~1350 | N-O stretch (nitro group) |
| ~1250 | C-F stretch |
| ~1620, ~1500 | C=C stretch (aromatic) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-fluoro-7-nitro-1H-indazole, the expected molecular ion peak [M]⁺ would be observed at m/z = 181.02.
Synthesis of 4-Fluoro-7-nitro-1H-indazole
The synthesis of 4-fluoro-7-nitro-1H-indazole is a critical process for its availability in research. A common synthetic route involves the cyclization of a substituted o-toluidine derivative.
Synthetic Protocol
A representative synthesis of 4-fluoro-7-nitro-1H-indazole is outlined below. This protocol is based on established methods for the synthesis of substituted indazoles.
Caption: Key reactions of 4-fluoro-7-nitro-1H-indazole.
Nucleophilic Aromatic Substitution
The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles at this position, further expanding the synthetic utility of this scaffold.
Applications in Drug Discovery
4-Fluoro-7-nitro-1H-indazole is a valuable building block in the synthesis of a variety of pharmacologically active compounds, most notably kinase inhibitors.
Kinase Inhibitors
The indazole scaffold is a common motif in many kinase inhibitors, where it often serves as a hinge-binding element. The 7-amino group, derived from the reduction of the nitro group in 4-fluoro-7-nitro-1H-indazole, is frequently used as a point of attachment for side chains that occupy the solvent-exposed region of the kinase active site.
Other Therapeutic Areas
Beyond oncology, indazole derivatives have shown promise in a range of other therapeutic areas, including the treatment of inflammatory diseases and neurological disorders. [7]The unique substitution pattern of 4-fluoro-7-nitro-1H-indazole makes it an attractive starting material for the exploration of novel chemical space in these areas.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-fluoro-7-nitro-1H-indazole. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). [1]
Conclusion
4-Fluoro-7-nitro-1H-indazole is a strategically important heterocyclic building block with a unique combination of functional groups that impart valuable chemical properties for drug discovery. Its synthesis is well-established, and its reactivity allows for diverse functionalization, making it a versatile intermediate for the preparation of complex molecular architectures. The continued exploration of the chemistry of this and related indazole derivatives is expected to lead to the discovery of new and improved therapeutic agents.
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